

Application of Nuarimol-d4 in Water Quality Testing: A Detailed Analysis

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Compound of Interest

Compound Name: Nuarimol d4

Cat. No.: B15554949

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Application Note & Protocol

Introduction

Nuarimol, a systemic fungicide, is utilized to control a variety of fungal diseases on crops. Its potential to contaminate water sources necessitates sensitive and accurate monitoring methods. Nuarimol-d4, a deuterated analog of Nuarimol, serves as an ideal internal standard for its quantitative analysis in water samples. The use of Nuarimol-d4 in conjunction with analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS) allows for the application of the isotope dilution method. This approach significantly enhances the accuracy and precision of quantification by correcting for matrix effects and variations in sample preparation and instrument response.^{[1][2][3][4]}

This document provides detailed application notes and protocols for the use of Nuarimol-d4 as an internal standard in the determination of Nuarimol in water samples.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope dilution mass spectrometry is a highly accurate analytical technique for the quantification of compounds. It involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, Nuarimol-d4) to the sample.^{[5][6][7]} The labeled

compound, or internal standard, is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes (deuterium). As the internal standard and the native analyte behave identically during sample extraction, cleanup, and chromatographic separation, any losses or variations in these steps will affect both compounds equally.^{[3][4]} The mass spectrometer can differentiate between the native analyte and the internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the native analyte to that of the internal standard, an accurate concentration of the analyte in the original sample can be determined, regardless of sample loss during preparation or injection variability.

Experimental Protocols

1. Reagents and Materials

- Nuarimol analytical standard ($\geq 98\%$ purity)
- Nuarimol-d4 internal standard ($\geq 98\%$ purity, isotopic purity $\geq 99\%$)
- Methanol, acetonitrile, formic acid, ammonium formate (LC-MS grade)
- Reagent water (Type I)
- Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric)
- Syringes and filters (0.22 μm)
- Standard laboratory glassware

2. Standard Solution Preparation

- **Primary Stock Solutions (100 $\mu\text{g/mL}$):** Accurately weigh and dissolve Nuarimol and Nuarimol-d4 in methanol to prepare individual primary stock solutions.
- **Working Standard Solutions:** Prepare a series of calibration standards by serially diluting the Nuarimol primary stock solution with a suitable solvent (e.g., 50:50 methanol:water). Each calibration standard should be fortified with a constant concentration of Nuarimol-d4 from its primary stock solution.

3. Sample Collection and Preparation

- Collect water samples in clean, pre-rinsed glass bottles.
- Store samples at 4°C and analyze within 48 hours.
- For each sample, measure a 100 mL aliquot.
- Spike each sample with a known amount of Nuarimol-d4 internal standard solution.

4. Solid-Phase Extraction (SPE)

- Conditioning: Condition the SPE cartridge by passing methanol followed by reagent water.
- Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
- Washing: Wash the cartridge with reagent water to remove interfering substances.
- Elution: Elute the retained Nuarimol and Nuarimol-d4 with a suitable organic solvent such as acetonitrile or methanol.
- Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis

- Chromatographic Conditions (Example):
 - Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
 - Mobile Phase: Gradient elution with A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 µL.
 - Column Temperature: 40°C.
- Mass Spectrometry Conditions (Example):

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor at least two specific transitions for both Nuarimol and Nuarimol-d4 for quantification and confirmation.

Data Presentation

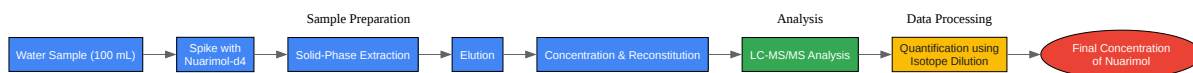
Table 1: Example MRM Transitions for Nuarimol and Nuarimol-d4

Compound	Precursor Ion (m/z)	Product Ion 1 (m/z) (Quantifier)	Product Ion 2 (m/z) (Qualifier)	Collision Energy (eV)
Nuarimol	313.1	125.1	77.1	25
Nuarimol-d4	317.1	129.1	77.1	25

Table 2: Method Performance Data (Hypothetical)

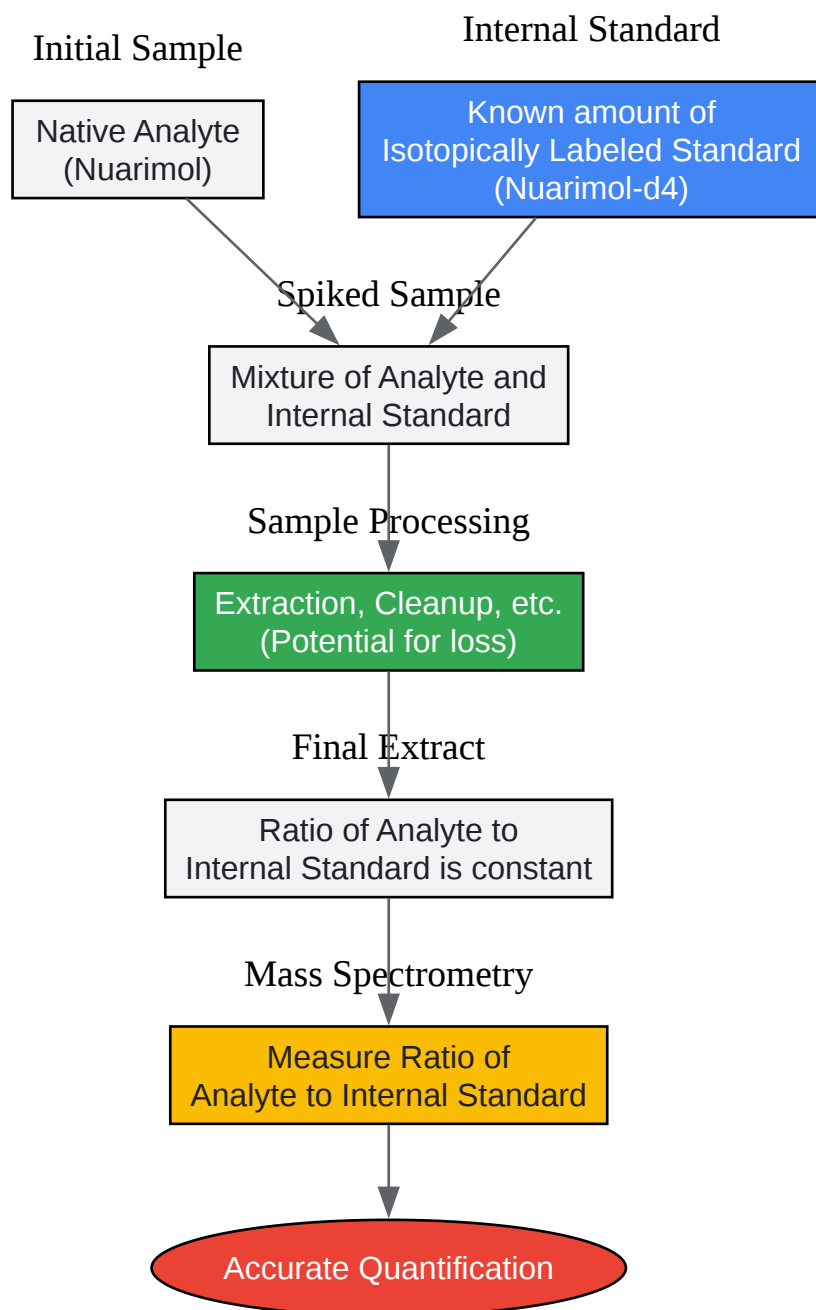
Parameter	Result
Linearity (r^2)	>0.995
Limit of Detection (LOD)	0.01 µg/L
Limit of Quantification (LOQ)	0.03 µg/L
Recovery (spiked at 0.1 µg/L)	95-105%
Precision (RSD at 0.1 µg/L)	< 5%

Visualizations



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Caption: Experimental workflow for the analysis of Nuarimol in water.



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Caption: Principle of Isotope Dilution Mass Spectrometry.

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